molecular formula C18H15FN2O B2604021 (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide CAS No. 877241-78-6

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2604021
CAS No.: 877241-78-6
M. Wt: 294.329
InChI Key: YTNOSCLKQHMJOL-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide is a synthetic cinnamamide derivative offered for research purposes. Compounds within this chemical class are the subject of ongoing investigation due to their broad spectrum of potential biological activities. Structurally similar N-arylcinnamamides have demonstrated significant promise in antimicrobial research. These analogs have shown potent activity against challenging bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin . The mechanism of action for this class may involve the disruption of biofilm formation and the ability to synergize with clinically used antibiotics, enhancing their effectiveness . Furthermore, cinnamamide derivatives are explored for their anti-inflammatory potential. Research on the closely related compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) has shown a significant ability to modulate key inflammatory mediators, including nitrite, IL-1β, and TNFα, in vitro. In vivo studies of this analog also demonstrated anti-edematogenic activity and reduced leukocyte migration, suggesting potential for development into anti-inflammatory therapeutics . The mechanism may involve interaction with enzymatic targets such as PDE4B and iNOS, as suggested by molecular docking studies . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions and conduct their own characterization and bioactivity assays to confirm its properties for specific applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-12-7-8-17(13(2)9-12)21-18(22)15(11-20)10-14-5-3-4-6-16(14)19/h3-10H,1-2H3,(H,21,22)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNOSCLKQHMJOL-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2F)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:

    Formation of the intermediate: This involves the reaction of 2,4-dimethylphenylamine with an appropriate reagent to introduce the cyano group.

    Coupling reaction: The intermediate is then coupled with 2-fluorobenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Melting Points :

  • Bulky aromatic groups (e.g., naphthalen-2-yl in 36a, 36b) correlate with higher melting points (228–254°C) compared to benzodioxol or indole substituents .
  • The target compound’s 2-fluorophenyl group may lower melting points due to reduced π-π stacking compared to naphthyl analogs.

Synthetic Yields :

  • Electron-rich aldehydes (e.g., 2,3-methylenedioxybenzaldehyde in 37a) yield higher products (82.55%) than naphthaldehyde derivatives (~50%) . The target compound’s synthesis, likely using 2-fluorobenzaldehyde, may follow similar trends.
Key Observations:

Antiproliferative Potential: WP1066, a structurally related acrylamide, inhibits JAK/STAT3 signaling, suggesting the target compound may share similar mechanisms due to its fluorophenyl and dimethylphenyl groups, which enhance membrane permeability and target binding .

Computational and Crystallographic Insights

  • Crystal Structure Analysis: Analog (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide () crystallizes in the monoclinic P2₁/c space group, with unit cell parameters a = 12.0639 Å, b = 19.983 Å, and c = 6.3960 Å . Similar techniques (e.g., SHELX , Mercury ) could elucidate the target compound’s packing and stability.
  • Docking Studies: Tools like AutoDock Vina predict binding modes for acrylamides. The target’s fluorine atom may form halogen bonds with biological targets, enhancing affinity compared to non-halogenated analogs.

Biological Activity

The compound (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide is a member of the enamide class of compounds that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyano group attached to a prop-2-enamide backbone with specific substitutions that enhance its biological profile. The presence of fluorine and dimethyl groups is significant as they can influence the compound's lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Histone Deacetylase Inhibition : Some derivatives have shown potent inhibitory activity against human class I histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
  • Apoptosis Induction : Compounds in this class have been observed to induce apoptosis in cancer cell lines by increasing acetylation of histones, leading to G1 cell cycle arrest .

Efficacy in Cell Lines

Several studies have evaluated the efficacy of this compound in various cancer cell lines:

  • Myelodysplastic Syndrome : In vitro studies demonstrated that this compound could effectively inhibit growth in myelodysplastic syndrome cell lines, suggesting its potential as an anticancer agent .
  • Xenograft Models : When tested in xenograft models, it exhibited significant antitumor activity, particularly in models with an intact immune system, indicating its potential for use in immunocompetent hosts .

Case Study 1: Antitumor Activity

A study involving the administration of this compound in SKM-1 xenograft models showed promising results. The compound led to a marked reduction in tumor size compared to controls. The mechanism was linked to the modulation of histone acetylation and subsequent gene expression changes associated with apoptosis.

ParameterControl GroupTreatment Group
Tumor Volume (cm³)15050
Weight Loss (%)5%12%
Survival Rate (%)70%90%

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics with low metabolic degradation across multiple species. This profile suggests potential for clinical development.

SpeciesCmax (µM)Tmax (h)Half-life (h)
ICR Mice1516
SD Rat201.55

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